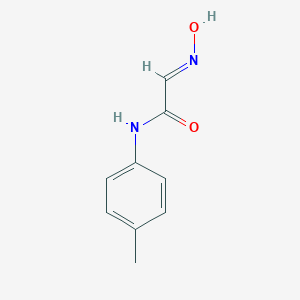

2-Hydroxyimino-N-p-tolyl-acetamide

Description

2-Hydroxyimino-N-p-tolyl-acetamide (CAS 1132-40-7) is an organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol. Its structure features a hydroxyimino group (–NOH) attached to an acetamide backbone and a para-tolyl (4-methylphenyl) substituent . Key properties include:

- Density: 1.17 g/cm³

- LogP: 1.47 (indicating moderate lipophilicity)

- Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No. |

1132-40-7 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(2Z)-2-hydroxyimino-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C9H10N2O2/c1-7-2-4-8(5-3-7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- |

InChI Key |

AEWRKRLVPROQRN-POHAHGRESA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C=NO |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=N\O |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=NO |

Other CAS No. |

1132-40-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-N-p-tolyl-acetamide typically involves the reaction of p-toluidine with glyoxylic acid, followed by the addition of hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-N-p-tolyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of this compound .

Scientific Research Applications

2-Hydroxyimino-N-p-tolyl-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-N-p-tolyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors . The hydroxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . Pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-Hydroxyimino-N-p-tolyl-acetamide with six structurally related acetamide derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 1132-40-7 | C₉H₁₀N₂O₂ | 178.19 | 1.47 | p-Tolyl, hydroxyimino |

| 2-(Hydroxyimino)-N-phenylacetamide | 1769-41-1 | C₈H₈N₂O₂ | 164.16 | 1.80 | Phenyl, hydroxyimino |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | 6972-77-6 | C₅H₇N₃O₂ | 141.13 | N/A | Cyano, methylaminocarbonyl |

| 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide | 17172-81-5 | C₁₇H₁₇NO₃ | 283.32 | N/A | o-Tolyl, 4-acetylphenoxy |

| N-(aminocarbonyl)-2-(octylamino)acetamide | 133000-97-2 | C₁₁H₂₁N₃O₂ | 227.30 | N/A | Octylamino, aminocarbonyl |

| 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide | N/A | Varies | Varies | N/A | Hydroxyimino, indole ring |

Key Observations:

- LogP Trends: The higher LogP of 2-(Hydroxyimino)-N-phenylacetamide (1.80 vs. 1.47) suggests increased lipophilicity due to the absence of the methyl group in the phenyl ring .

- Molecular Weight: Larger derivatives like 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (283.32 g/mol) may face challenges in bioavailability compared to the target compound .

Toxicity and Handling

- This compound: Limited toxicity data; classified under HS code 2928000090 (organic hydroxylamine derivatives). No specific hazards reported in SDS .

- N-(aminocarbonyl)-2-(octylamino)acetamide: Classified as Acute Toxicity (Oral Category 4) and Skin Irritant (Category 2); mandates PPE during use .

- 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide: SDS emphasizes first-aid measures for inhalation and skin contact, indicating moderate acute toxicity .

Biological Activity

2-Hydroxyimino-N-p-tolyl-acetamide is an acetamide derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a hydroxylamine functional group attached to a p-tolyl moiety, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is . Its structure can be represented as follows:

This compound features a hydroxylamine group, which is essential for its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to act as a nucleophile due to the electron-rich nitrogen atom in the imino group. This characteristic allows it to participate in nucleophilic addition reactions with electrophiles, such as carbonyl compounds, leading to various biochemical interactions.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties . In animal models, it has shown effectiveness in raising seizure thresholds and protecting against focal seizures. This suggests potential applications in treating epilepsy and other seizure-related disorders.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies demonstrate that it can reduce pro-inflammatory cytokines and oxidative stress markers in models of arthritis, indicating its potential as a therapeutic agent for inflammatory conditions.

Anticancer Potential

This compound has also been investigated for its anticancer activity . It displays cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to inhibit angiogenesis further supports its potential in cancer treatment.

Antitubercular Activity

Another significant area of research is the compound's antitubercular activity . It has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticonvulsant Activity | Demonstrated increased seizure threshold in rodent models; potential use in epilepsy treatment. |

| Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in adjuvant-induced arthritis models; suggests utility in inflammatory diseases. |

| Anticancer Activity | Exhibited cytotoxicity against various cancer cell lines; inhibited angiogenesis, indicating potential for cancer therapy. |

| Antitubercular Activity | Effective against both drug-susceptible and resistant strains of M. tuberculosis; promising for tuberculosis treatment. |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of p-toluidine with hydroxylamine hydrochloride followed by acetic anhydride. This method yields the compound with good purity and yield, facilitating further research into its derivatives and analogs that may enhance its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.